Product packaging for Bornyl formate(Cat. No.:CAS No. 7492-41-3)

Bornyl formate

Cat. No.: B1624152
CAS No.: 7492-41-3
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-IQJOONFLSA-N
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Description

Bornyl formate is a bicyclic monoterpenoid ester that occurs naturally in various plants, notably as a significant component (comprising up to 33.9%) of the essential oil of Rhynchanthus beesianus . This compound is recognized for its complex balsamic, pine-like, and earthy green odor profile, making it a valuable subject of study in the flavor and fragrance industry . Its defined physical characteristics include a boiling point between 225-230°C and a refractive index of 1.466-1.472 at 20°C, which are critical parameters for analytical identification and quality control in research applications . Scientific investigations have revealed that this compound, particularly within essential oil matrices, exhibits notable biological activities. Research demonstrates significant broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . Furthermore, studies on LPS-induced RAW264.7 macrophage cells indicate potent anti-inflammatory activity, with this compound-containing essential oils significantly inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 . These properties highlight its potential as a lead compound for pharmacological and cosmetic research. The substance is listed under FEMA 2161 and JECFA 1389 as a flavoring agent . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has stated that there is no safety concern for this compound at current levels of intake when used as a flavouring agent . This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use, nor as a food additive in commercial products. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B1624152 Bornyl formate CAS No. 7492-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7492-41-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m0/s1

InChI Key

RDWUNORUTVEHJF-IQJOONFLSA-N

SMILES

CC1(C2CCC1(C(C2)OC=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC=O

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C

density

1.007-1.013 (20°)

physical_description

Colourless liquid;  Green, earthy refreshing aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield include:

  • Molar Ratio : A 5:1 excess of borneol relative to formic acid shifts equilibrium toward ester formation.
  • Temperature : Optimal yields (75–80%) are achieved at 50–60°C, balancing reaction rate and byproduct formation.
  • Catalyst Loading : 1–2 wt% H₂SO₄ maximizes protonation without promoting dehydration side reactions.

Post-reaction purification involves neutralizing residual acid with sodium bicarbonate (NaHCO₃), followed by fractional distillation under reduced pressure (boiling point: 213.6°C at 760 mmHg).

Acid Anhydride-Mediated Synthesis

To circumvent equilibrium limitations, anhydride-based routes utilize acetic anhydride ((CH₃CO)₂O) as an acylating agent. This method avoids water formation, enabling near-quantitative conversion under milder conditions.

Mechanism and Protocol

Borneol reacts with acetic anhydride in a 1:1.2 molar ratio at 40–50°C for 4–6 hours, producing bornyl acetate as an intermediate. Subsequent transesterification with formic acid (HCOOH) yields this compound:

  • Acylation :
    $$ \text{Borneol} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Bornyl acetate} + \text{CH}_3\text{COOH} $$

  • Transesterification :
    $$ \text{Bornyl acetate} + \text{HCOOH} \rightarrow \text{this compound} + \text{CH}_3\text{COOH} $$

This two-step approach achieves 85–90% overall yield, with the acetic acid byproduct removed via azeotropic distillation.

Enzymatic and Biotechnological Approaches

Recent advances leverage lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymeric supports to catalyze borneol-formic acid esterification. These methods align with green chemistry principles by eliminating corrosive catalysts and enabling aqueous-phase reactions.

Microbial Fermentation Systems

Heterologous expression of bornyl diphosphate synthase (BbTPS3) in Saccharomyces cerevisiae enables de novo biosynthesis of borneol, which is subsequently esterified intracellularly. Fed-batch fermentations achieve titers of 1.2 g/L this compound over 72 hours, though yields remain inferior to chemical methods.

Industrial-Scale Production Techniques

Commercial manufacturing employs continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Key operational data from pilot plants include:

Parameter Value Source
Reactor Volume 500–1000 L
Throughput 50–100 kg/h
Temperature 55 ± 2°C
Pressure 0.1–0.5 MPa
Annual Production 200–300 metric tons

Downstream processing integrates molecular sieves (3Å pore size) for dehydration and simulated moving bed chromatography for ultrapure (>99%) pharmaceutical-grade product.

Optimization and Process Parameters

Chemometric modeling using Box-Behnken designs identifies critical factors for maximizing yield:

Multivariate Analysis

For HD-HSME (Hydrodistillation-Headspace Solvent Microextraction) coupled synthesis:

  • Sample Mass : 2.5 g optimizes borneol availability without reactor overload.
  • Solvent Volume : 5 µL n-hexadecane maximizes terpene solubility.
  • Extraction Time : 7 minutes balances recovery and throughput.

Response surface methodology predicts 92% efficiency under these conditions, validated experimentally.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Fischer Esterification 75–80 95 Moderate High (acid waste)
Anhydride Route 85–90 97 High Moderate
Enzymatic Synthesis 60–65 99 Low Low
Microbial Fermentation 40–50 85 Emerging Very Low

Industrial adopters prioritize the anhydride route for its balance of yield and scalability, while pharmaceutical applications favor enzymatic methods for chirality control.

Chemical Reactions Analysis

Acid-Catalyzed Substitution Reactions

In acidic environments, bornyl formate undergoes nucleophilic substitution, replacing the formate group with other nucleophiles (e.g., acetate, hydroxyl) .

Example :

  • Acetate Substitution : With acetic acid and H₃O⁺, this compound converts to bornyl acetate (C₁₂H₂₀O₂) at 70°C.

Table 2: Substitution Reactivity Under Acidic Conditions

NucleophileProductSelectivityConditions
AcetateBornyl acetate88.5%70°C, H₃O⁺ catalyst
HydroxylBornyl alcohol44.1%Aqueous H₂SO₄
ButyrateBornyl butyrate28.9%90°C, B₂O₃ catalyst

Thermal Decomposition and Rearrangement

At elevated temperatures (>90°C), this compound undergoes carbocation-mediated rearrangements, forming derivatives like fenchyl formate. This process is catalyzed by Brønsted acids (e.g., HCA-boric acid composites) .

Mechanism :

  • Protonation : Acid catalysts protonate the ester oxygen.

  • Carbocation Formation : The bicyclic structure rearranges to a tertiary carbocation.

  • Nucleophilic Attack : Stabilization by nucleophiles yields rearranged products .

Reaction Optimization Insights

  • Catalyst Synergy : Composite catalysts (e.g., tartaric acid–boric acid) improve yield by 30% compared to single catalysts .

  • Temperature Control : Reactions above 70°C favor side products (e.g., camphene) due to reverse esterification .

Scientific Research Applications

Chemical Applications

Organic Synthesis
Bornyl formate serves as a valuable reagent in organic synthesis. It is often utilized as a starting material for the synthesis of other compounds due to its unique structural properties. The compound can participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of derivatives such as bornyl acetate and bornyl alcohol.

Reactivity Overview
The reactivity of this compound can be summarized as follows:

Reaction TypeProducts Formed
Oxidation Bornyl acetate
Reduction Bornyl alcohol
Substitution Various substituted bornyl derivatives

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study on the essential oils containing this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing natural antibacterial agents .

Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Its presence in certain medicinal plants highlights its potential therapeutic benefits in treating inflammatory conditions .

Medical Applications

Drug Delivery Systems
Ongoing research is exploring the use of this compound in drug delivery systems. Its ability to modulate cell membrane properties may enhance the permeability of therapeutic agents, making it a candidate for improving drug absorption and efficacy.

Pharmacokinetics Studies
Recent studies have focused on the pharmacokinetic profile of related compounds like bornyl caffeate, which shares structural similarities with this compound. These studies help elucidate the metabolic pathways and potential therapeutic windows for compounds derived from this compound .

Industrial Applications

Fragrance and Flavor Industry
this compound is widely used in the fragrance industry due to its pleasant odor profile, which is described as sweet and herbaceous. It is also employed in flavor formulations, enhancing the sensory attributes of food products .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on essential oils containing high concentrations of this compound demonstrated significant antibacterial activity against multiple pathogens. The results indicated that formulations incorporating this compound could serve as effective natural preservatives in food products .
  • Pharmacokinetic Analysis : Research utilizing high-performance liquid chromatography (HPLC) assessed the pharmacokinetics of bornyl caffeate, revealing important insights into its absorption and metabolism. Such methodologies are critical for understanding how compounds related to this compound behave in biological systems .

Comparison with Similar Compounds

Bornyl Formate vs. Bornyl Acetate

Structural Differences :

  • This compound : Formic acid ester (HCOO⁻) of borneol (C₁₁H₁₈O₂).
  • Bornyl acetate : Acetic acid ester (CH₃COO⁻) of borneol (C₁₂H₂₀O₂; MW 196.29) .

Functional Properties :

Property This compound Bornyl Acetate
Odor Pine-like, camphoraceous Pine-needle, fresh, burning
Solubility Insoluble in water Insoluble in water
Boiling Point Not reported 232°C at 745 mmHg
Insecticidal Activity Moderate (synergistic with surfactants) Strong (LC₅₀: 0.2–0.5 mg/mL against Myzus persicae)
Regulatory Status FEMA 2161; JECFA ADI: Acceptable FDA 21 CFR 172.515; FEMA 2159

Key Insights :

  • Bornyl acetate exhibits higher insecticidal potency, likely due to its longer acyl chain enhancing lipophilicity and membrane disruption .
  • Both compounds are used in fragrances, but bornyl acetate dominates in commercial formulations (e.g., soaps, pharmaceuticals) due to its stability and lower volatility .

This compound vs. Bornyl Caffeate/Ferulate

Structural Differences :

  • Bornyl caffeate/ferulate: Borneol esterified with caffeic or ferulic acid (phenolic hydroxycinnamate esters) .

Functional Properties :

Property This compound Bornyl Caffeate
Antifungal Activity Not reported MIC: 10 µg/mL (vs. Cryptococcus neoformans)
Mammalian Toxicity Low (FEMA PADI: 1.151 mg) Low (IC₅₀ > 100 µg/mL in MCF-7/HEK-293 cells)
Applications Flavoring agent Anticryptococcal drug lead

Key Insights :

  • The phenolic groups in bornyl caffeate/ferulate enhance antifungal activity through oxidative stress induction, a mechanism absent in this compound .

This compound vs. Borneol

Structural Differences :

  • Borneol : Parent alcohol (C₁₀H₁₈O; MW 154.25).
  • This compound : Esterified form of borneol.

Functional Properties :

Property This compound Borneol
Volatility Lower (esterification reduces volatility) High (free alcohol)
Bioavailability Enhanced lipid solubility Moderate (polar hydroxyl group)
Ecological Role Attracts pollinators Antibacterial, insecticidal

Key Insights :

  • Esterification improves this compound’s persistence in industrial applications (e.g., room sprays) compared to borneol .

Environmental and Extraction Factors Affecting Comparative Efficacy

  • Plant Source Variability: this compound concentrations fluctuate with environmental stress. In Lavandula genotypes under drought, its abundance increases alongside sesquiterpenes, whereas bornyl acetate dominates in unstressed Thuja occidentalis .
  • Extraction Methods : Steam distillation optimizes bornyl acetate yields (2.9–9.27% in Thuja and Lodoicea maldivica), while this compound is typically isolated via GC-MS-guided fractionation .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing bornyl formate, and how can researchers optimize purity and yield?

  • This compound is typically synthesized via esterification of borneol with formic acid, often using acid catalysts like sulfuric acid or enzymatic methods. To optimize purity, use chromatography (e.g., flash column or HPLC) and validate purity via GC-MS (>98% purity threshold). For yield optimization, employ Design of Experiments (DOE) to test variables like temperature (e.g., 40–80°C), catalyst concentration, and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

  • Use 1^1H NMR (300–500 MHz) to confirm ester bond formation (δ 8.0–8.2 ppm for formate proton) and 13^{13}C NMR for carbonyl confirmation (δ 160–170 ppm). Cross-validate with FT-IR (C=O stretch ~1720 cm1^{-1}) and GC-MS (molecular ion peak at m/z 184). Compare spectra with published databases (e.g., NIST Chemistry WebBook) and replicate analyses across labs to minimize instrumental bias .

Q. How can researchers assess the biological activity of this compound in vitro, and what controls are essential?

  • Use cell-based assays (e.g., MTT for cytotoxicity) with appropriate positive/negative controls (e.g., borneol and formic acid). Include solvent controls (e.g., DMSO ≤0.1%) and replicate experiments (n ≥ 3). For antimicrobial studies, follow CLSI guidelines, reporting MIC/MBC values with standard reference strains (e.g., E. coli ATCC 25922) .

Advanced Research Questions

Q. How do contradictions in reported bioactivity data for this compound arise, and what methodologies resolve them?

  • Discrepancies may stem from variations in sample purity, assay protocols, or cell line specificity. Address this by:

  • Conducting meta-analyses of existing studies to identify confounding variables.
  • Standardizing assays using ISO-certified reagents and inter-laboratory validation.
  • Applying multivariate statistics (e.g., PCA) to isolate influential factors like solvent polarity or incubation time .

Q. What experimental designs are optimal for studying this compound’s stability under different environmental conditions?

  • Use accelerated stability testing (ICH Q1A guidelines):

  • Store samples at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.
  • Test photostability in UV/VIS light chambers (ICH Q1B).
  • Validate methods using forced degradation (acid/base/oxidative hydrolysis) and kinetic modeling (Arrhenius equation) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Perform molecular docking (AutoDock Vina) against proposed targets (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability. Cross-reference with in vitro binding assays (SPR or ITC) to reconcile computational and empirical data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Implement Quality by Design (QbD):

  • Define Critical Quality Attributes (CQAs: purity, enantiomeric excess).
  • Use PAT tools (e.g., in-line FTIR) for real-time monitoring.
  • Apply statistical process control (SPC) charts to track variability in raw material sources (e.g., borneol from different suppliers) .

Methodological Considerations

  • Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables and figures. For example:

    PropertyThis compoundBornyl Acetate (Reference)
    Molecular Weight184.23 g/mol196.29 g/mol
    Boiling Point220–225°C232–235°C
    logP2.83.1

    Source: Derived from monoterpene ester databases

  • Ethical Reporting : Disclose all conflicts of interest and funding sources. For animal studies, include ARRIVE guidelines compliance statements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bornyl formate
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Bornyl formate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.